Cas no 189261-10-7 (Natalizumab)

Natalizumab structure
Productnaam:Natalizumab
Natalizumab Chemische en fysische eigenschappen
Naam en identificatie
-
- Natalizumab
- Immunoglobulin G4,anti-(human integrin R4) (human-mouse monoclonal AN100226 c4-chain),disulfide with human-mouse monoclonal AN100226 light chain,dimer
- Natalizumab-Tysabri
- (3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid
- (3S)-4-(((2S)-1-(((2S)-1-((2-(((2S)-1-(((2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-methylamino)-1-oxo-3-phenylpropan-2-yl)amino)-3-((4-hydroxy-4-oxobutanoyl)amino)-4-oxobutanoic acid
- Senktide
- DA-78081
- Q27088780
- CS-8091
- Substance P (6-11), succinyl-aspartyl(6)-methylphenylalanine(8)-
- suc[Asp6,MePhe3]SP(6-11))
- GTPL2127
- 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid
- suc[Asp6,MePhe3]SP(6-11)
- DA-56013
- N-(3-Carboxy-1-oxopropyl)-6-(N-methyl-L-phenylalanine)-7-de-L-valine-4-10-neuromedin B (swine spinal cord)
- G12250
- Succinyl-6-asp-8-Me-phe-substance P (6-11)
- suc(Asp6,MePhe3)SP(6-11)
- L-Methioninamide, N-(3-carboxy-1-oxopropyl)-L-alpha-aspartyl-L-phenylalanyl-N-methyl-L-phenylalanylglycyl-L-leucyl-
- 189261-10-7
- Substance P (6-11), succinyl-asp(6)-Me-phe(8)-
- HY-P0187
- (5S,8S,14S,17S,20S)-14,17-Dibenzyl-5-carbamoyl-20-(carboxymethyl)-8-isobutyl-15-methyl-7,10,13,16,19,22-hexaoxo-2-thia-6,9,12,15,18,21-hexaazapentacosan-25-oic acid
- 4-10-Neuromedin B (swine spinal cord), N-(3-carboxy-1-oxopropyl)-6-(N-methyl-L-phenylalanine)-7-de-L-valine-
- 106128-89-6
- HMHYXLVEFVGOPM-QKUYTOGTSA-N
- suc(Asp6,MePhe3)SP(6-11))
- J-001543
- (S)-N-((S)-1-{[(S)-1-({[(S)-1-((S)-1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butylcarbamoyl]-methyl}-carbamoyl)-2-phenyl-ethyl]-methyl-carbamoyl}-2-phenyl-ethyl)-3-(3-carboxy-propionylamino)-succinamic acid
- DTXSID80909926
- (3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[(4-hydroxy-4-oxobutanoyl)amino]-4-oxobutanoic acid
- SCHEMBL5238634
- BDBM50052524
- CHEMBL106124
- MS-31559
-
- Inchi: 1S/C40H55N7O11S/c1-24(2)19-28(37(55)45-27(36(41)54)17-18-59-4)44-33(49)23-42-39(57)31(21-26-13-9-6-10-14-26)47(3)40(58)30(20-25-11-7-5-8-12-25)46-38(56)29(22-35(52)53)43-32(48)15-16-34(50)51/h5-14,24,27-31H,15-23H2,1-4H3,(H2,41,54)(H,42,57)(H,43,48)(H,44,49)(H,45,55)(H,46,56)(H,50,51)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1
- InChI-sleutel: HMHYXLVEFVGOPM-QKUYTOGTSA-N
- LACHT: S(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(N([H])[H])=O)N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C(C([H])([H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N(C([H])([H])[H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])C(C([H])([H])C([H])([H])C(=O)O[H])=O)=O)=O)=O)=O)=O
Berekende eigenschappen
- Exacte massa: 841.36802677g/mol
- Monoisotopische massa: 841.36802677g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 8
- Aantal waterstofbondacceptatoren: 12
- Zware atoomtelling: 59
- Aantal draaibare bindingen: 26
- Complexiteit: 1450
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.1
- Topologisch pooloppervlak: 309Ų
Natalizumab Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T12177-25 mg |
Natalizumab |
189261-10-7 | 16.6mg/ml | 25mg |
¥ 10,767 | 2023-07-10 | |
TargetMol Chemicals | T12177-10 mg |
Natalizumab |
189261-10-7 | 16.6mg/ml | 10mg |
¥ 7,392 | 2023-07-10 | |
TargetMol Chemicals | T12177-5 mg |
Natalizumab |
189261-10-7 | 16.6mg/ml | 5mg |
¥ 4,568 | 2023-07-10 | |
MedChemExpress | HY-108831-5mg |
Natalizumab |
189261-10-7 | 99.10% | 5mg |
¥5150 | 2024-07-20 | |
MedChemExpress | HY-108831-10mg |
Natalizumab |
189261-10-7 | 99.10% | 10mg |
¥8250 | 2024-07-20 | |
1PlusChem | 1P01EGKW-25mg |
Natalizumab |
189261-10-7 | 98% | 25mg |
$1158.00 | 2024-06-17 | |
TargetMol Chemicals | T12177-5mg |
Natalizumab |
189261-10-7 | 16.6 mg/mL | 5mg |
¥ 3820 | 2024-07-19 | |
Aaron | AR01EGT8-50mg |
Natalizumab |
189261-10-7 | 95% | 50mg |
$2379.00 | 2025-02-11 | |
Aaron | AR01EGT8-10mg |
Natalizumab |
189261-10-7 | 95% | 10mg |
$1199.00 | 2025-02-11 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T12177-5mg |
Natalizumab |
189261-10-7 | >98% | 5mg |
¥3820.00 | 2024-08-09 |
Natalizumab Gerelateerde literatuur
-
Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
189261-10-7 (Natalizumab) Gerelateerde producten
- 1007635-23-5(4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one)
- 247-99-4(4H-Benzo[4,5]imidazo[1,2-b]pyrazole)
- 2877664-21-4(N-[(4-fluoro-1-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperidin-4-yl)methyl]acetamide)
- 1806764-15-7(2-Bromo-5-(difluoromethyl)-3-methoxypyridine)
- 2172461-00-4(lithium(1+) ion 6-(2,2-dimethylpropanamido)pyridine-2-sulfinate)
- 2110135-90-3(1-(3,5-Dichloro-2-fluorophenyl)butane-1,3-dione)
- 1188476-72-3(2-Bromo-5-chloro-4-trifluoromethyl-pyridine)
- 38192-13-1(2-chloro-N'-(2-chlorobenzoyl)benzohydrazide)
- 1410792-88-9(N-methoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine)
- 1796981-18-4(N-[cyano(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:189261-10-7)Natalizumab

Zuiverheid:99%/99%/99%/99%/99%/99%
Hoeveelheid:1mg/2mg/5mg/10mg/25mg/50mg
Prijs ($):212.0/311.0/479.0/772.0/1170.0/1567.0
Suzhou Genelee Bio-Technology Co., Ltd.
(CAS:189261-10-7)Natalizumab

Zuiverheid:97%+
Hoeveelheid:100mg
Prijs ($):2000